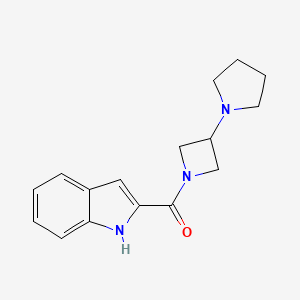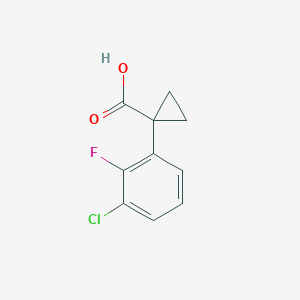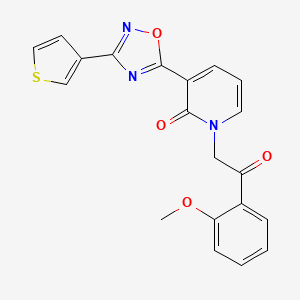
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is a chemical compound that is widely used in scientific research. It is also known as DCPA or URB597. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
Thiophene Analogues and Biological Activity
Thiophene, a heterocyclic compound, is often studied for its analogues' potential in drug discovery and development. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for their carcinogenic potential, providing insights into the structure-activity relationships crucial for medicinal chemistry (Ashby et al., 1978). Such research underscores the relevance of thiophene derivatives in assessing and mitigating health risks associated with chemical exposures.
Pyrrolidine in Drug Discovery
Pyrrolidine rings are a core structure in many biologically active compounds, highlighting their significance in drug design and pharmacology. A review of pyrrolidine-containing compounds illustrated their versatility in medicinal chemistry, showcasing various synthetic strategies and biological activities linked to this scaffold (Li Petri et al., 2021). This underlines the potential of incorporating pyrrolidine structures, like that in the query compound, into new therapeutic agents.
Chlorophenyl Compounds and Environmental Considerations
Chlorophenyl derivatives, such as those related to the dichlorophenyl group in the query compound, are often explored for their environmental impact and bioaccumulation properties. Studies on chlorophenols, for example, have assessed their occurrence, toxicities, and ecological risks, especially in aquatic ecosystems (Kim & Choi, 2014). This research is crucial for understanding the environmental fate of chlorophenyl-containing compounds and developing safer, more sustainable chemicals.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-16-2-1-3-17(20)15(16)4-5-18(23)21-14-6-8-22(11-14)10-13-7-9-24-12-13/h1-3,7,9,12,14H,4-6,8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTBPJRETJNIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=C(C=CC=C2Cl)Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
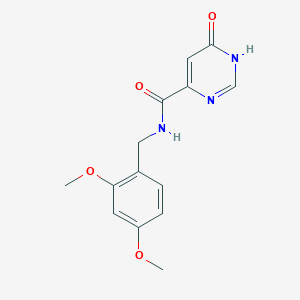
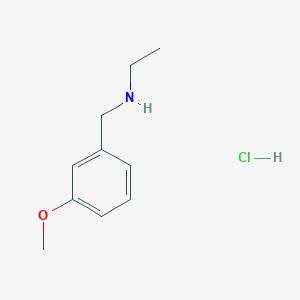
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
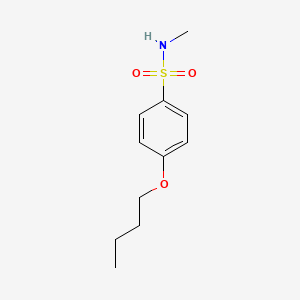
![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
